molecular formula C25H24N2O3 B6106042 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide

Katalognummer B6106042
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: ZMONQXJVIGNODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound has been found to have a high affinity for the epidermal growth factor receptor (EGFR), which is a protein that is often overexpressed in cancer cells. In

Wirkmechanismus

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide involves its binding to the EGFR. When this compound binds to the EGFR, it blocks the binding of epidermal growth factor (EGF) to the receptor. This, in turn, inhibits the downstream signaling pathways that are activated by the EGFR, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibition of cell growth and proliferation, this compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide in lab experiments is its high affinity for the EGFR. This makes it a potent inhibitor of EGFR signaling pathways, which can be useful for studying the role of the EGFR in cancer and other diseases. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins besides the EGFR, it is important to carefully control for these effects in lab experiments.

Zukünftige Richtungen

There are a number of future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide. One area of interest is the development of more specific EGFR inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also interest in studying the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesemethoden

The synthesis method for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide involves several steps. First, 2-methyl-3-nitrobenzoic acid is reacted with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This compound is then reacted with 2-amino-5-methylbenzoxazole to form 3-(1,3-benzoxazol-2-yl)-2-methylbenzoic acid. The final step involves reacting this compound with isobutylamine and 4-fluoro-3-nitrobenzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to have a high affinity for the EGFR, which is often overexpressed in cancer cells. By binding to the EGFR, this compound can inhibit the growth and proliferation of cancer cells. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-16(2)15-29-19-13-11-18(12-14-19)24(28)26-21-9-6-7-20(17(21)3)25-27-22-8-4-5-10-23(22)30-25/h4-14,16H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMONQXJVIGNODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.